molecular formula C10H10N2O2 B2431708 Ethyl 4-amino-3-cyanobenzoate CAS No. 1260742-52-6

Ethyl 4-amino-3-cyanobenzoate

Cat. No.: B2431708
CAS No.: 1260742-52-6
M. Wt: 190.202
InChI Key: LGUICQOVWOBJPJ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-cyanobenzoate is an organic compound with the molecular formula C10H10N2O2. It is a derivative of benzoic acid, featuring an amino group at the 4-position and a cyano group at the 3-position.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-amino-3-cyanobenzoate . These factors can include pH, temperature, and the presence of other molecules. More research is needed to understand how these factors influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-amino-3-cyanobenzoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-amino-3-nitrobenzoate with a reducing agent to convert the nitro group to a cyano group. Another method includes the direct cyanoacetylation of ethyl 4-aminobenzoate using cyanoacetic acid under basic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques like recrystallization .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-3-cyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-amino-3-cyanobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Ethyl 4-amino-3-cyanobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of amino and cyano groups, which provide a balance of reactivity and stability, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

ethyl 4-amino-3-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUICQOVWOBJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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